

# An In-depth Technical Guide to the Spectroscopic Data of 2-Anthraquinonecarboxylic Acid

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## Compound of Interest

Compound Name: 2-Anthraquinonecarboxylic acid

Cat. No.: B089820

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Anthraquinonecarboxylic acid** (CAS 117-78-2), a key organic intermediate. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This information is critical for compound identification, purity assessment, and quality control in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Anthraquinonecarboxylic acid**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR	<sup>13</sup> C NMR
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
~10.0 - 13.0 (s, 1H, -COOH)	~180 - 185 (C=O, Ketone)
~7.5 - 8.5 (m, 7H, Ar-H)	~165 - 175 (C=O, Carboxylic Acid)
~125 - 140 (Ar-C)	

Note: Specific chemical shifts and coupling constants for <sup>1</sup>H NMR and <sup>13</sup>C NMR can vary slightly based on the solvent and concentration used. The values presented are typical ranges for the respective functional groups.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
2500-3300	O-H stretch (Carboxylic acid)	Broad
~1710	C=O stretch (Ketone)	Strong, sharp
~1690	C=O stretch (Carboxylic acid)	Strong, sharp
1500-1600	C=C stretch (Aromatic)	Medium
1200-1300	C-O stretch	Medium
680-860	C-H bend (Aromatic)	Strong

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Wavelength (λ <sub>max</sub> )	Transition Type	Chromophore
~250-280 nm	π → π	Anthraquinone system
~320-340 nm	π → π	Anthraquinone system
~400 nm	n → π*	Carbonyl groups (C=O)

Note: The extended conjugation of the anthraquinone ring system results in multiple absorption bands. The  $n \rightarrow \pi$  transition is typically of lower intensity compared to the  $\pi \rightarrow \pi^*$  transitions.\*

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity
252	Top Peak
224	2nd Highest
151	3rd Highest

Data obtained from NIST Mass Spectrometry Data Center.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Anthraquinonecarboxylic acid** is prepared by dissolving 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a 5 mm NMR tube. The sample is filtered to remove any particulate matter.  $^1H$  and  $^{13}C$  NMR spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at the appropriate frequencies for the respective nuclei. For  $^1H$  NMR, data is acquired over a spectral width of 0-15 ppm. For  $^{13}C$  NMR, a spectral width of 0-200 ppm is typically used with proton decoupling to simplify the spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

### 2.2 Infrared (IR) Spectroscopy

For solid samples, two common preparation techniques are the KBr pellet method and the Attenuated Total Reflectance (ATR) method.

- KBr Pellet Method: Approximately 1-2 mg of finely ground **2-Anthraquinonecarboxylic acid** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet. The IR spectrum is obtained

by placing the pellet in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.  
[1]

- ATR Method: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded using an FTIR spectrometer equipped with an ATR accessory, like a Bruker Tensor 27 FT-IR.[1]

The spectra are typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

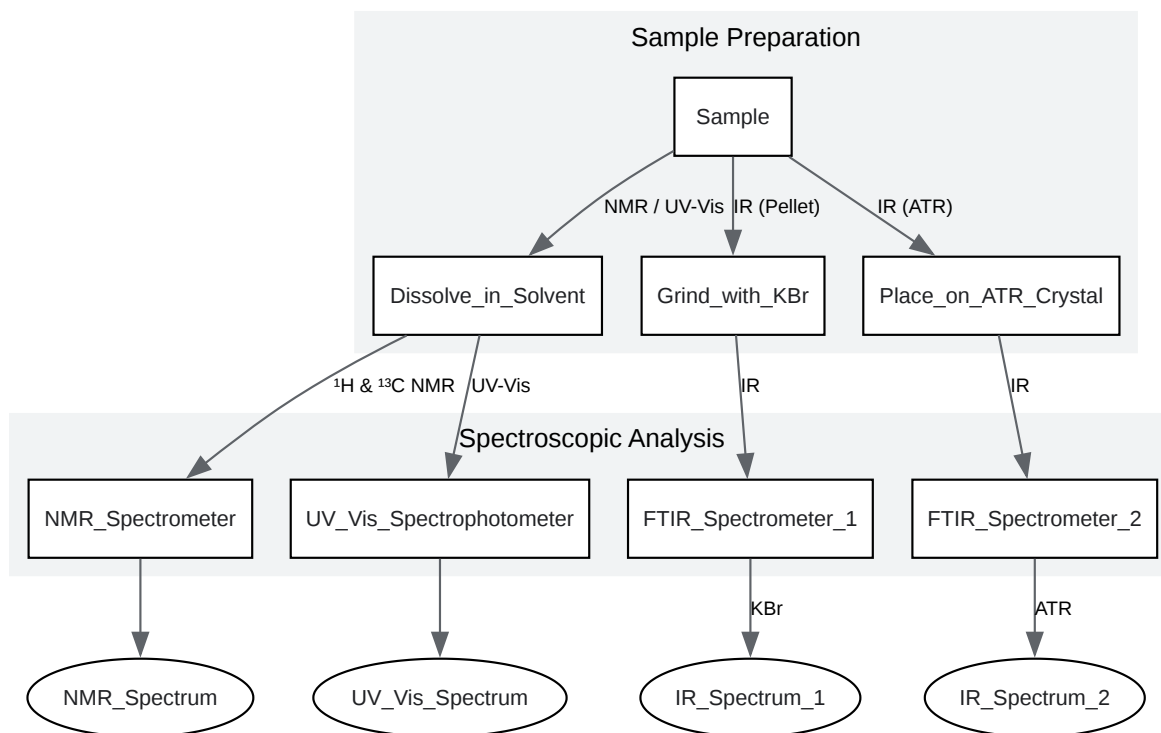
### 2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of **2-Anthraquinonecarboxylic acid** is prepared using a UV-transparent solvent, such as ethanol or acetonitrile. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU). A quartz cuvette is filled with the sample solution and placed in a UV-Vis spectrophotometer. A blank spectrum of the solvent is recorded first to serve as a baseline. The absorbance spectrum of the sample is then measured over a wavelength range of 200-800 nm to identify the absorption maxima ( $\lambda_{\text{max}}$ ).

## Visualization of Workflows and Relationships

### 3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining spectroscopic data for a solid sample like **2-Anthraquinonecarboxylic acid**.

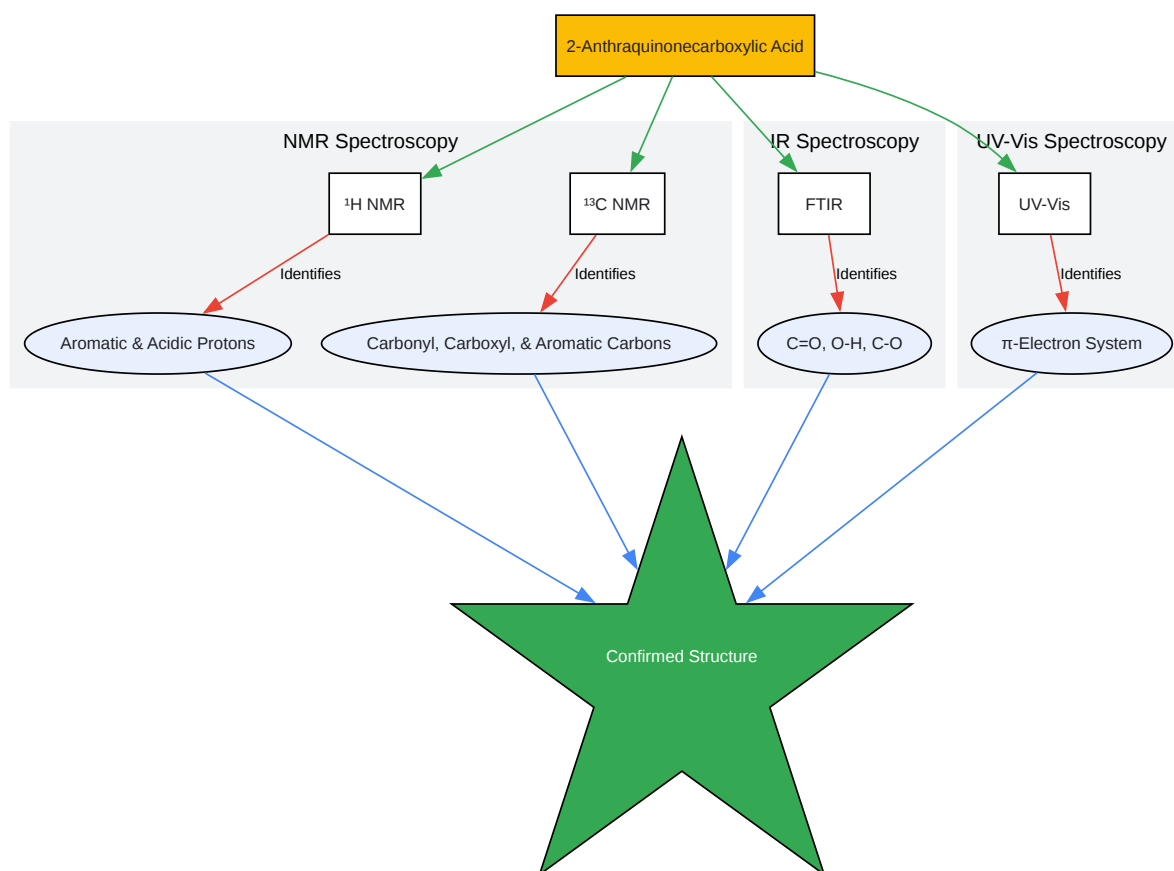


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Caption: General experimental workflow for spectroscopic analysis.

### 3.2 Logical Relationship of Spectroscopic Data for Structural Elucidation

This diagram shows how different spectroscopic techniques provide complementary information to determine the structure of **2-Anthraquinonecarboxylic acid**.



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Caption: Complementary nature of spectroscopic data in structural analysis.

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## References

- 1. 2-Anthraquinonecarboxylic acid | C<sub>15</sub>H<sub>8</sub>O<sub>4</sub> | CID 67030 - PubChem [pubchem.ncbi.nlm.nih.gov]
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